molecular formula C9H8BrNO B13140786 2-(Bromomethyl)-3-methoxybenzonitrile

2-(Bromomethyl)-3-methoxybenzonitrile

Cat. No.: B13140786
M. Wt: 226.07 g/mol
InChI Key: LXPUCYINRAQMKY-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-methoxybenzonitrile (CAS: Not explicitly provided in evidence; see structural analogs in ) is a brominated aromatic compound featuring a nitrile group, methoxy substituent, and bromomethyl moiety. This structure renders it valuable in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science. The bromomethyl group facilitates nucleophilic substitution reactions, while the nitrile and methoxy groups influence electronic properties and solubility.

Key applications include its use in synthesizing non-steroidal diuretics and kinase inhibitors, as inferred from analogs like 4-(Bromomethyl)-3-methoxybenzonitrile (CAS 104436-60-4), which is a positional isomer and a documented intermediate in finerenone production .

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

2-(bromomethyl)-3-methoxybenzonitrile

InChI

InChI=1S/C9H8BrNO/c1-12-9-4-2-3-7(6-11)8(9)5-10/h2-4H,5H2,1H3

InChI Key

LXPUCYINRAQMKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1CBr)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-methoxybenzonitrile typically involves the bromination of 3-methoxybenzonitrile. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction proceeds under reflux conditions to yield the desired bromomethylated product .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Solvents like dichloromethane or acetonitrile may be used, and the reaction can be carried out under controlled temperature and illumination to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-methoxybenzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.

    Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.

    Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of 2-(bromomethyl)-3-methoxybenzaldehyde or 2-(bromomethyl)-3-methoxybenzoic acid.

    Reduction: Formation of 2-(bromomethyl)-3-methoxybenzylamine.

Scientific Research Applications

2-(Bromomethyl)-3-methoxybenzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.

    Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound can be used to study the effects of brominated aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-methoxybenzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a good leaving group in substitution reactions. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems. The methoxy group can donate electron density through resonance, affecting the compound’s overall reactivity .

Comparison with Similar Compounds

Positional Isomers: Bromomethyl Substitution Patterns

The position of the bromomethyl group significantly impacts reactivity and applications:

Compound CAS Number Substituent Positions Key Applications Purity & Availability (Evidence Source)
2-(Bromomethyl)-3-methoxybenzonitrile Not explicitly listed Bromomethyl at C2, methoxy at C3 Pharmaceutical intermediates Not specified; inferred from analogs
4-(Bromomethyl)-3-methoxybenzonitrile 104436-60-4 Bromomethyl at C4, methoxy at C3 Finerenone synthesis 97% purity, commercial stock
4-(Dibromomethyl)-3-methoxybenzonitrile 914106-35-7 Dibromomethyl at C4, methoxy at C3 Specialty chemical synthesis 97% purity, 1g priced at USD 712

Key Findings :

  • Reactivity : The C2 bromomethyl isomer may exhibit faster alkylation kinetics than the C4 isomer due to steric and electronic effects .
  • Cost : Dibrominated derivatives (e.g., 914106-35-7) are significantly more expensive, reflecting synthetic complexity .

Functional Group Variations: Nitrile vs. Ester Derivatives

Replacing the nitrile group with esters alters solubility and reactivity:

Compound CAS Number Functional Groups Price (Evidence Source)
Methyl 3-(bromomethyl)-2-methoxybenzoate 87165-53-5 Bromomethyl, methoxy, ester USD 104/100mg
Methyl 2-(bromomethyl)-6-chlorobenzoate 482578-63-2 Bromomethyl, chloro, ester USD 23/1g

Key Findings :

  • Reactivity : Esters are less electrophilic than nitriles, reducing utility in nucleophilic substitutions.
  • Cost : Nitrile derivatives (e.g., 914106-35-7) are 30× more expensive than ester analogs, reflecting demand in medicinal chemistry .

Halogenation Patterns: Bromo vs. Fluoro Derivatives

Fluorine substitution impacts lipophilicity and metabolic stability:

Compound CAS Number Halogenation Synthetic Relevance
2-(Bromomethyl)-3-fluorobenzonitrile Not listed Bromomethyl at C2, fluoro at C3 High-value intermediates
3-(2-Bromo-2-fluorovinyl)benzonitrile Not listed Bromo-fluorovinyl chain Suzuki coupling precursor

Key Findings :

  • Fluorine Effects : Fluorine enhances membrane permeability but complicates synthesis (e.g., requires CF3Br3 in one route ).
  • Bromine Utility : Bromine supports cross-coupling reactions (e.g., Pd-catalyzed couplings) more effectively than fluorine .

Commercial Availability

Compound Supplier Price (1g) Purity
4-(Dibromomethyl)-3-methoxybenzonitrile USD 712 97%
Methyl 2-(bromomethyl)-6-chlorobenzoate USD 23 95%

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